

# 4-Aminoazobenzene: A Technical Guide to Safety and Handling for Research Professionals

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## Compound of Interest

Compound Name: 4-Aminoazobenzene

Cat. No.: B3023576

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for **4-Aminoazobenzene** (CAS No. 60-09-3), a chemical widely used in dye synthesis and various research applications. Due to its classification as a potential carcinogen, strict adherence to safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.

## Chemical and Physical Properties

**4-Aminoazobenzene** is an orange to yellow crystalline solid.<sup>[1][2]</sup> A summary of its key physical and chemical properties is provided in the table below.

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>11</sub> N <sub>3</sub>	[3]
Molecular Weight	197.24 g/mol	[3][4]
Appearance	Odorless brownish-yellow needles with a bluish coating, or an orange powder.	[4]
Melting Point	123-126 °C	[1]
Boiling Point	>360 °C	[1]
Solubility	Soluble in ethanol, slightly soluble in water.	[1]
Synonyms	p-Aminoazobenzene, 4-(Phenylazo)aniline, Aniline Yellow, C.I. Solvent Yellow 1	[3][5]

## Hazard Identification and GHS Classification

**4-Aminoazobenzene** is classified as a hazardous substance. The primary health concern is its potential carcinogenicity.[4][6] It is also recognized as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[5][7]

GHS Classification:

- Carcinogenicity: Category 1B (May cause cancer)[5][8]
- Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)[8]
- Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects)[5][8]
- Skin Sensitization: Category 1 (May cause an allergic skin reaction)[5][7]
- Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[7]

Signal Word: Danger[8]

## Hazard Statements:

- H350: May cause cancer.[8][9]
- H410: Very toxic to aquatic life with long lasting effects.[8][9]
- H317: May cause an allergic skin reaction.[5]
- H302: Harmful if swallowed.[7]

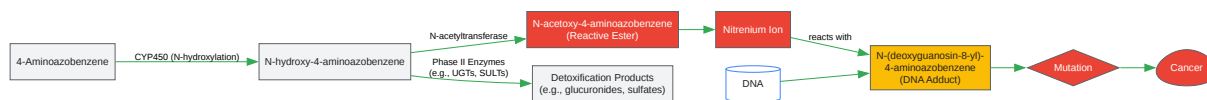
## Toxicological Information

The carcinogenicity of **4-Aminoazobenzene** has been demonstrated in animal studies.[10] The primary mechanism of its toxicity involves metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially cancer.[11]

Toxicity Data	Value	Species	References
LD50 (Intraperitoneal)	200 mg/kg	Mouse	[1][8]
LD50 (Oral)	1450 mg/kg	Rat (female)	[7]

## Metabolic Activation and Carcinogenic Pathway

The carcinogenicity of **4-Aminoazobenzene** is not due to the compound itself but rather its metabolic products. In the liver, it undergoes a series of biotransformation reactions, primarily mediated by Cytochrome P450 (CYP) enzymes.[3][12] Key steps in its metabolic activation include N-demethylation and 4'-hydroxylation.[8] A critical step is N-hydroxylation, which forms a reactive intermediate that can bind to DNA, particularly at the C8 position of guanine, to form DNA adducts such as N-(deoxyguanosin-8-yl)-**4-aminoazobenzene**. [10] The formation and persistence of these DNA adducts are believed to be a key initiating event in its carcinogenic activity.[9]

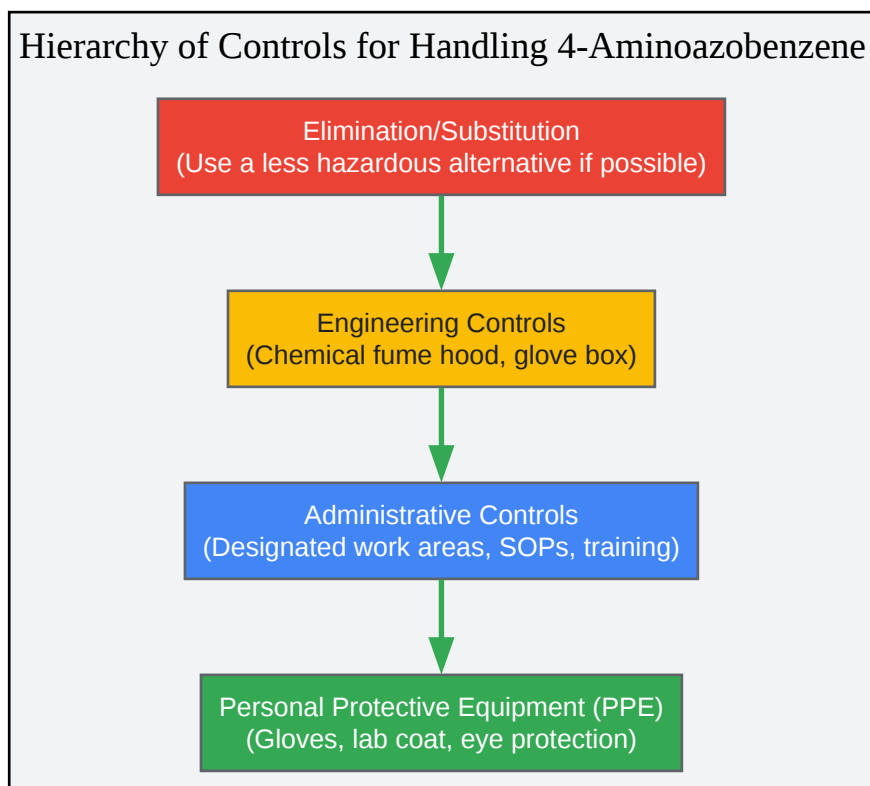


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Metabolic activation pathway of **4-Aminoazobenzene**.

## Safety and Handling Precautions

Given the carcinogenic nature of **4-Aminoazobenzene**, a stringent safety protocol is essential. The following is a hierarchy of controls to minimize exposure.



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Hierarchy of controls for safe handling.

## Engineering Controls

- Chemical Fume Hood: All work with solid **4-Aminoazobenzene** or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
- Glove Box: For procedures with a higher risk of aerosol generation, a glove box provides an additional layer of containment.

## Personal Protective Equipment (PPE)

- Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before each use and change them frequently, especially if contaminated.[8]
- Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8]
- Lab Coat: A fully fastened lab coat should be worn to protect street clothing. Disposable gowns are recommended for procedures with a high risk of contamination.
- Respiratory Protection: If working outside of a fume hood is unavoidable (which should be a rare exception and requires a thorough risk assessment), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

## Handling and Storage

- Handling: Avoid creating dust.[8] Use wet methods for cleaning up spills. Do not eat, drink, or smoke in areas where **4-Aminoazobenzene** is handled or stored. Wash hands thoroughly after handling.[9]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] The storage area should be clearly marked with a "Carcinogen" warning sign and access should be restricted to authorized personnel.

## First Aid Measures

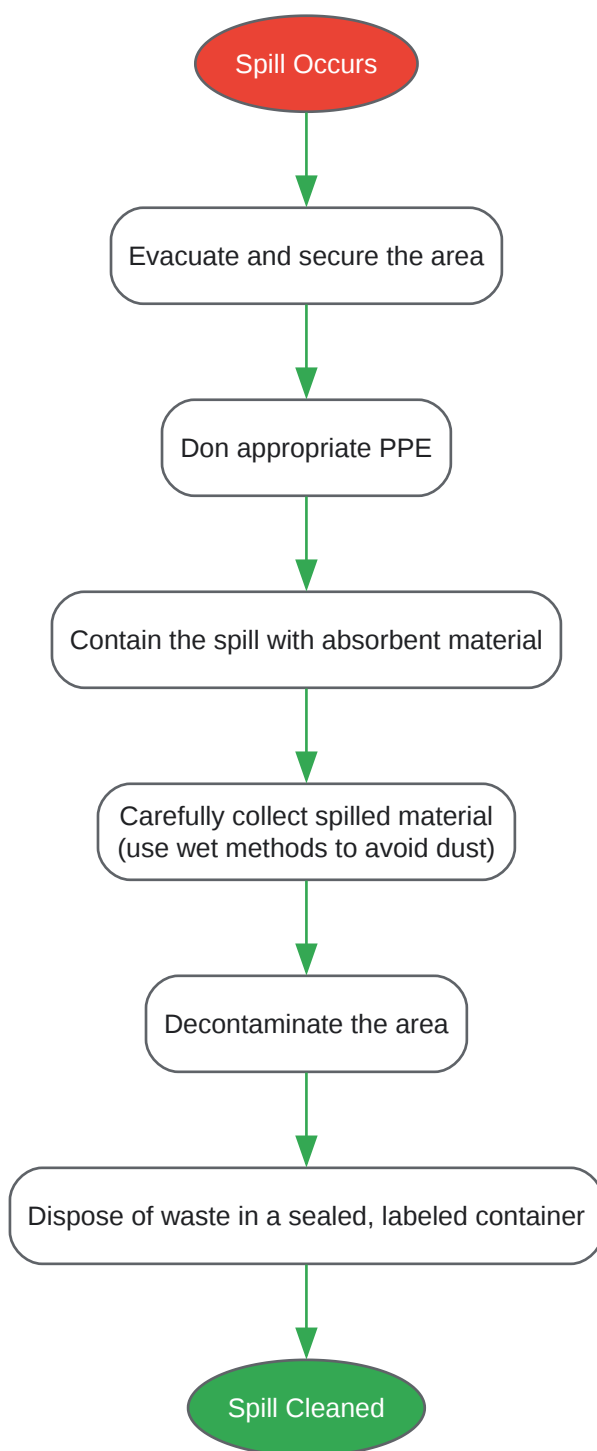
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

- Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[8]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][9]

## Accidental Release and Disposal

### Spill Response

A spill of **4-Aminoazobenzene** should be treated as a serious incident and handled only by trained personnel wearing appropriate PPE.



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Spill response workflow for **4-Aminoazobenzene**.

## Disposal

All waste containing **4-Aminoazobenzene**, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.<sup>[8]</sup> Do not dispose of it in the regular trash or down the drain.

## Experimental Protocols

The following are generalized protocols for key experiments involving **4-Aminoazobenzene**, based on methodologies reported in the scientific literature. Researchers should adapt these protocols to their specific experimental needs and institutional safety guidelines.

### Rodent Carcinogenicity Study (Dietary Administration)

This protocol outlines a long-term study to assess the carcinogenic potential of **4-Aminoazobenzene** in mice.

- Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6, of both sexes.<sup>[10]</sup>
- Group Size: A minimum of 50 animals per sex per group is recommended.<sup>[9]</sup>
- Diet Preparation:
  - Prepare a basal diet that is nutritionally complete.
  - **4-Aminoazobenzene** is mixed into the diet at various concentrations (e.g., 100, 300, and 600 ppm have been used in some studies).<sup>[10]</sup> The compound should be thoroughly and evenly mixed to ensure uniform dosage.
  - A control group receives the basal diet without the test compound.
- Administration: Provide the prepared diets to the respective groups of animals ad libitum for a period of 60 weeks or longer.<sup>[10]</sup>
- Observation:
  - Monitor the animals daily for clinical signs of toxicity.



- Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.
- Termination and Necropsy:
  - The study is typically terminated after 18-24 months.
  - Conduct a full necropsy on all animals, including those that die or are euthanized during the study.
  - Collect all organs and tissues and preserve them in 10% neutral buffered formalin.
- Histopathology:
  - Process the preserved tissues for histopathological examination.
  - A veterinary pathologist should examine all tissues from the control and high-dose groups. Tissues from the lower dose groups showing gross lesions should also be examined.
  - Identify, classify, and record all neoplastic and non-neoplastic lesions.

## In Vitro Metabolism Study Using Liver Microsomes

This protocol is for investigating the metabolism of **4-Aminoazobenzene** using liver microsomes, which contain a high concentration of CYP enzymes.

- Materials:
  - Pooled liver microsomes (human, rat, or mouse).
  - **4-Aminoazobenzene** stock solution (e.g., in DMSO).
  - NADPH regenerating system.
  - Phosphate buffer (pH 7.4).
  - Quenching solution (e.g., acetonitrile).
- Incubation:

- In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and **4-Aminoazobenzene** solution.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C with shaking for various time points (e.g., 0, 15, 30, 60 minutes).
- Reaction Termination: Stop the reaction at each time point by adding a cold quenching solution.
- Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
- Analysis:
  - Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify the parent compound and its metabolites.
  - Metabolite identification can be aided by comparing the mass spectra to known standards or by high-resolution mass spectrometry for formula determination.

## Analysis of DNA Adducts

This protocol describes a general method for the detection and quantification of **4-Aminoazobenzene**-DNA adducts in tissues from exposed animals.

- DNA Isolation: Isolate genomic DNA from the target tissue (e.g., liver) of animals exposed to **4-Aminoazobenzene** using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
- DNA Hydrolysis: Enzymatically digest the isolated DNA to individual deoxynucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.
- Sample Enrichment (Optional): If adduct levels are low, an enrichment step such as solid-phase extraction may be necessary.

- LC-MS/MS Analysis:
  - Analyze the hydrolyzed DNA sample by LC-MS/MS.
  - Use a stable isotope-labeled internal standard of the target adduct (e.g.,  $^{13}\text{C}$ - or  $^{15}\text{N}$ -labeled N-(deoxyguanosin-8-yl)-**4-aminoazobenzene**) for accurate quantification.
  - Operate the mass spectrometer in selected reaction monitoring (SRM) mode to detect the specific parent-to-daughter ion transition for the adduct and the internal standard.[6]
- Quantification: Calculate the amount of the DNA adduct relative to the amount of normal deoxynucleosides (e.g., deoxyguanosine), typically expressed as adducts per  $10^8$  nucleotides.

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